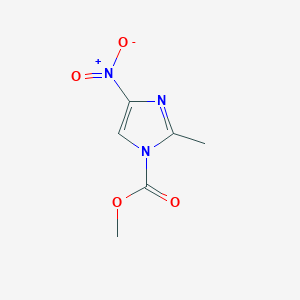

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .

Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

Antitumor Activity

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate belongs to the class of nitroimidazoles, which are recognized for their wide range of potential applications in medicinal chemistry. Studies have shown that imidazole derivatives, including nitroimidazoles, exhibit significant antitumor activities. These compounds are interesting not only in the search for new antitumor drugs but also in synthesizing compounds with diverse biological properties. Specifically, bis(2-chloroethyl)amino derivatives of imidazole and related structures have demonstrated active properties in preclinical testing stages, highlighting their potential in cancer treatment research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry Applications

The structural uniqueness of nitroimidazoles, combining a five-membered aromatic heterocyclic imidazole ring with a nitro group, grants these derivatives a broad spectrum of applications in medicinal chemistry. This includes their use as anticancer, antimicrobial, antiparasitic agents, and more. The ongoing research and development efforts focus on exploring nitroimidazole compounds as drugs, diagnostics, and pathological probes. Their widespread use in clinical settings for treating various diseases underscores the significant role of nitroimidazole derivatives in advancing medical science and therapeutic interventions (Li, Z.-Z., et al., 2018).

Synthesis of Benzotriazole Derivatives

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate also finds application in the synthesis of other compounds, such as benzotriazole derivatives, which are valuable in creating metal passivators and light-sensitive materials. The development of green chemistry methods for synthesizing these intermediates showcases the versatility of nitroimidazole derivatives in producing environmentally friendly and efficient solutions for various industrial applications (Gu, H., et al., 2009).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas, using CO as a reducing agent, has been a subject of intense investigation, highlighting another significant application of nitroimidazole derivatives. These reactions are crucial in synthesizing various pharmaceuticals and industrial chemicals, demonstrating the broader chemical utility of nitroimidazole derivatives in organic synthesis (Tafesh, A. M., & Weiguny, J., 1996).

安全和危害

未来方向

属性

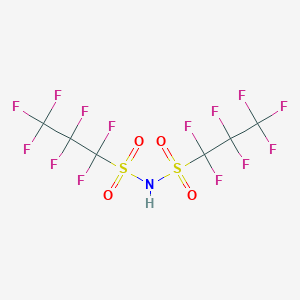

IUPAC Name |

methyl 2-methyl-4-nitroimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERRHUOXWUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)